![molecular formula C19H26N2O2 B1385628 N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine CAS No. 1040680-15-6](/img/structure/B1385628.png)
N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine
Vue d'ensemble
Description
“N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine” is a chemical compound with the molecular formula C19H26N2O2 and a molecular weight of 314.42 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine” is based on its molecular formula, C19H26N2O2 . The structure includes a benzene ring, two ethyl groups, and a methoxyphenoxy group .Applications De Recherche Scientifique
Synthesis and Neuroleptic Activity
Research by Iwanami et al. (1981) focused on synthesizing benzamides of N,N-disubstituted ethylenediamines, including compounds related to N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine, for potential neuroleptic applications. Their work demonstrated a significant correlation between structure and neuroleptic activity, highlighting the potential of these compounds in treating psychosis with fewer side effects (Iwanami et al., 1981).
Antimicrobial and Antifungal Activity
Kumar et al. (2011) synthesized a series of 1H-1,4-diazepines, structurally related to the compound , and screened them for antimicrobial, antifungal, and anthelmintic activities. This research suggests the potential use of these compounds in developing new antimicrobial agents (Kumar et al., 2011).
Chemical Stability and Reaction Kinetics
Nakamura et al. (1972) studied the chemical stability and kinetics of the N1→N2 migration of the s-triazinyl group in compounds closely related to N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Nakamura et al., 1972).
Potential as ERK1/2 Inhibitors
Li et al. (2009) synthesized analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, structurally similar to the compound , to explore their potential as ERK1/2 inhibitors. This research is significant for developing targeted therapies in cancer treatment (Li et al., 2009).
Ring Contraction and Drug Scaffold Development
Antolak et al. (2014) investigated the ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones to develop new drug scaffolds. This research contributes to the synthesis of novel compounds with potential therapeutic applications (Antolak et al., 2014).
Corrosion Inhibition
Wang et al. (2006) performed a DFT study on bipyrazole derivatives, including N1,N1-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl}]-N4,N4-dimethyl-1,4-benzenediamine, for their potential activity as corrosion inhibitors. This research has implications in materials science, particularly in protecting metals against corrosion (Wang et al., 2006).
Cerebral Blood Flow Tracing
Taylor et al. (1992) conducted preclinical studies on a tracer compound closely related to the compound for regional cerebral perfusion. This work is significant in neuroimaging and diagnosing cerebral disorders (Taylor et al., 1992).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-N,4-N-diethyl-1-N-[2-(4-methoxyphenoxy)ethyl]benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-4-21(5-2)17-8-6-16(7-9-17)20-14-15-23-19-12-10-18(22-3)11-13-19/h6-13,20H,4-5,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADQZYOOQHKADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCCOC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



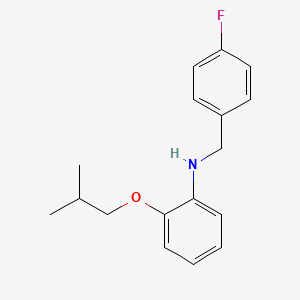
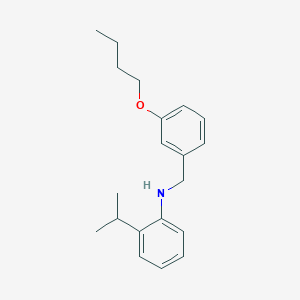
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)

![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline](/img/structure/B1385554.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)
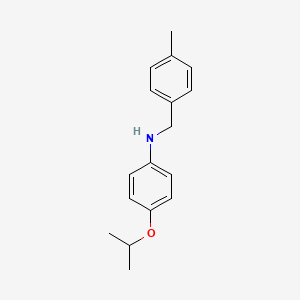
![3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385560.png)

![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)
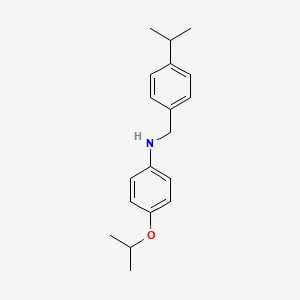
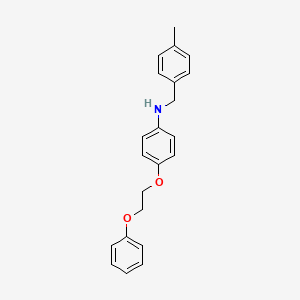
![N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385568.png)